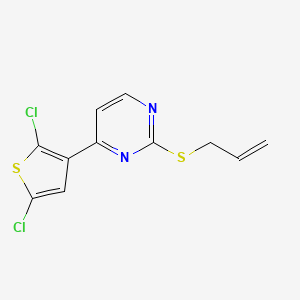
2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine (AST) is a synthetic compound that has been studied over the past few decades for its potential therapeutic and scientific applications. AST is a member of the pyrimidine family, which includes a variety of compounds with a wide range of biological activities. AST has been studied for its potential to act as an antioxidant, anti-inflammatory, and anti-cancer agent. Its unique chemical structure and properties have made it a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity of Antifolate Inhibitors
Compounds synthesized from allylalcohols and 4-iodobenzoate, including thieno[2,3-d]pyrimidines, have shown selective inhibition of purine biosynthesis. They exhibit potent growth inhibition of human tumor cells expressing folate receptors (FRs), distinguishing between cells that express FRs and those that do not but contain either the reduced folate carrier (RFC) or proton-coupled folate transporter (PCFT). This specificity indicates their potential as antitumor agents, leveraging dual inhibition of glycinamide ribonucleotide formyltransferase and AICA ribonucleotide formyltransferase. The unique FR specificity and mechanism of action highlight their potential application in cancer treatment (Deng et al., 2009).
Development of Dissymmetric Pyrimidines via Regioselective Cross-Coupling
A novel route to dissymmetric 2,4-di(het)aryl-pyrido[3,2-d]pyrimidines involves regioselective cross-coupling reactions, demonstrating the versatility in synthesizing bis-functionalized pyrimidine series. This process facilitates innovative synthesis strategies for compounds with potential pharmacological applications (Tikad et al., 2007).
Antimicrobial and Anti-Inflammatory Properties
Thieno[2,3-d]pyrimidine derivatives, prepared through specific synthetic routes, exhibit remarkable antimicrobial and anti-inflammatory activities. These findings are pivotal for developing new therapeutic agents targeting bacterial infections and inflammatory conditions (Tolba et al., 2018).
Anticonvulsant and Radioprotective Activities
Studies on thieno[2,3-d]pyrimidine derivatives also highlight their potential in exhibiting anticonvulsant activities and radioprotective properties. These activities further expand the scope of application for compounds based on the 2-(Allylsulfanyl)-4-(2,5-dichloro-3-thienyl)pyrimidine structure, suggesting a broad spectrum of pharmacological benefits (Dashyan et al., 2016).
Eigenschaften
IUPAC Name |
4-(2,5-dichlorothiophen-3-yl)-2-prop-2-enylsulfanylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2S2/c1-2-5-16-11-14-4-3-8(15-11)7-6-9(12)17-10(7)13/h2-4,6H,1,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEMZGRCLCNTCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC=CC(=N1)C2=C(SC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-N-(1-phenylethyl)-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2768754.png)
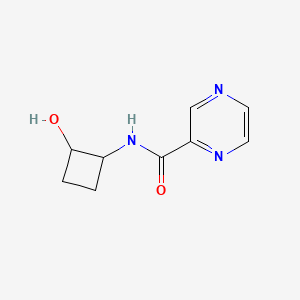
![N-[(2Z)-2-[(dimethylamino)methylidene]-5-ethoxy-6-methoxy-3-oxo-2,3-dihydro-1H-inden-1-yl]-2,2,2-trifluoroacetamide](/img/structure/B2768757.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2768758.png)
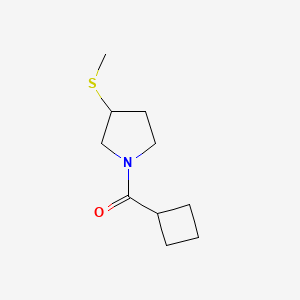
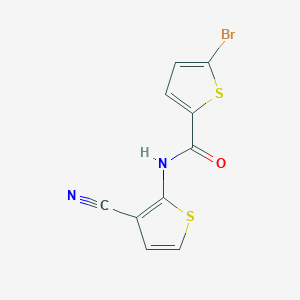
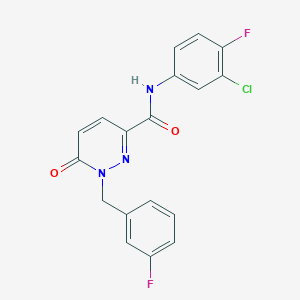
![3,4-Bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-5-nitrobenzaldehyde](/img/structure/B2768762.png)
![N-[2-(chloromethyl)-4-nitrophenyl]acetamide](/img/structure/B2768767.png)
![N-(furan-3-ylmethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2768770.png)
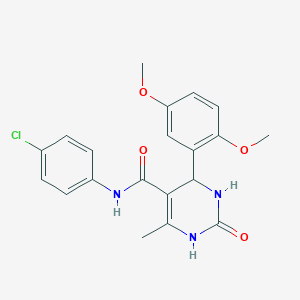
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B2768772.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-phenylacetamide](/img/structure/B2768774.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2768775.png)